

ALW-II-49-7: A Technical Guide for Cancer and Fibrosis Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ALW-II-49-7**

Cat. No.: **B1664809**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALW-II-49-7 is a potent and selective small molecule inhibitor of the Ephrin receptor tyrosine kinase family, with a primary focus on EphB2.[1][2] The Eph receptors and their corresponding ephrin ligands are crucial mediators of cell-cell communication, playing pivotal roles in a wide array of physiological and pathological processes, including developmental biology, tissue homeostasis, cancer progression, and fibrotic diseases.[3][4] Dysregulation of Eph receptor signaling has been implicated in the pathogenesis of various cancers and is emerging as a key player in the complex mechanisms underlying tissue fibrosis. This technical guide provides an in-depth overview of **ALW-II-49-7**, its mechanism of action, and its potential applications in both oncology and fibrosis research, complete with detailed experimental protocols and pathway visualizations.

Core Compound Information

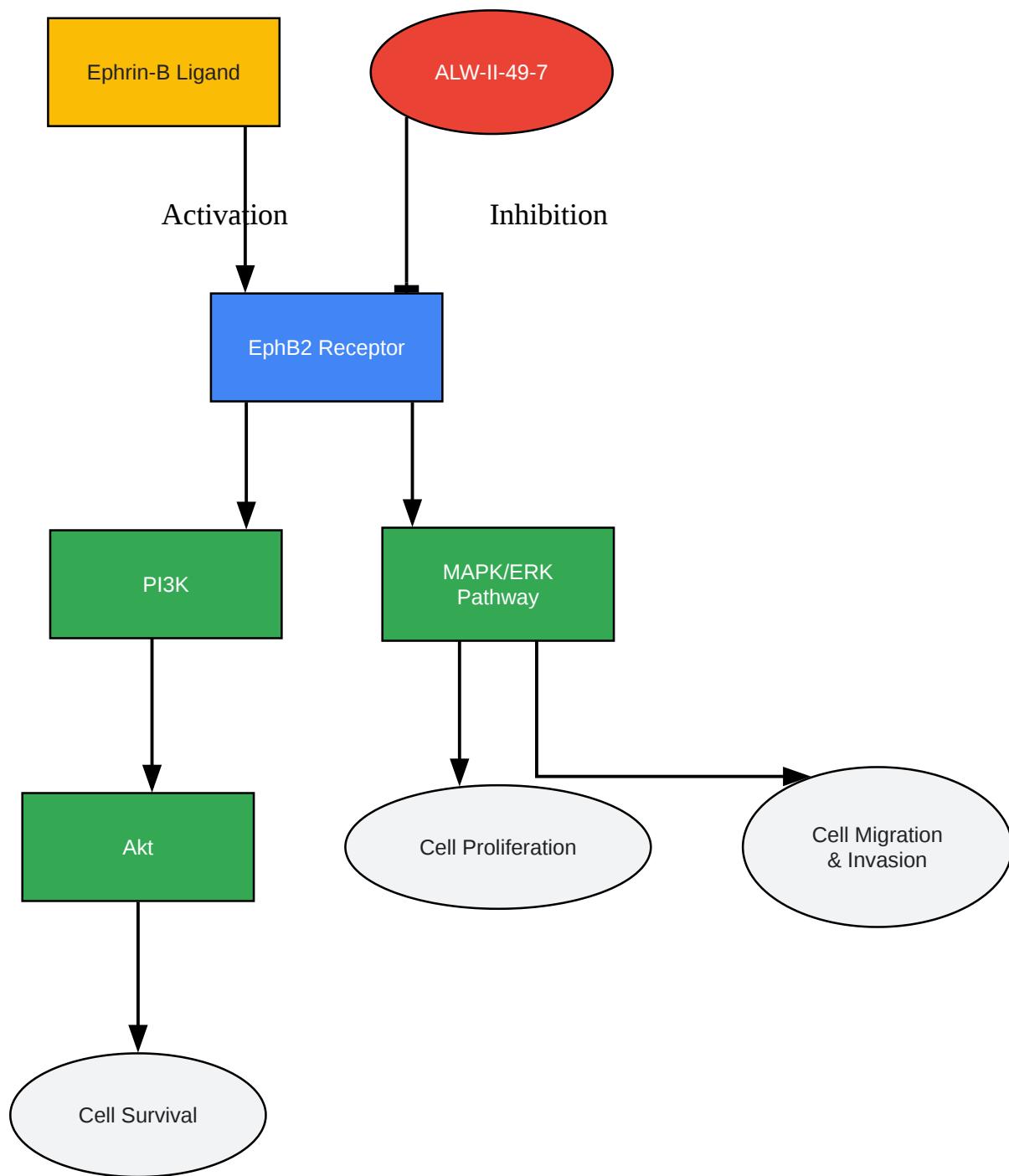
Property	Value	Reference
Chemical Name	N-(5-((5-carbamoyl-3-pyridinyl)amino)-2-methylphenyl)-3-(trifluoromethyl)benzamide	[5]
CAS Number	1135219-23-6	[2]
Molecular Formula	C ₂₁ H ₁₇ F ₃ N ₄ O ₂	[2]
Molecular Weight	414.38 g/mol	[2]

Mechanism of Action

ALW-II-49-7 functions as a Type II kinase inhibitor, targeting the "DFG-out" conformation of the kinase domain. This mechanism involves binding to the ATP-binding site and a hydrophobic pocket created by the outward flip of the Aspartate-Phenylalanine-Glycine (DFG) motif, a characteristic of this class of inhibitors.[\[6\]](#) This mode of inhibition provides a degree of selectivity for its target kinases.

Quantitative Data: Kinase Selectivity Profile

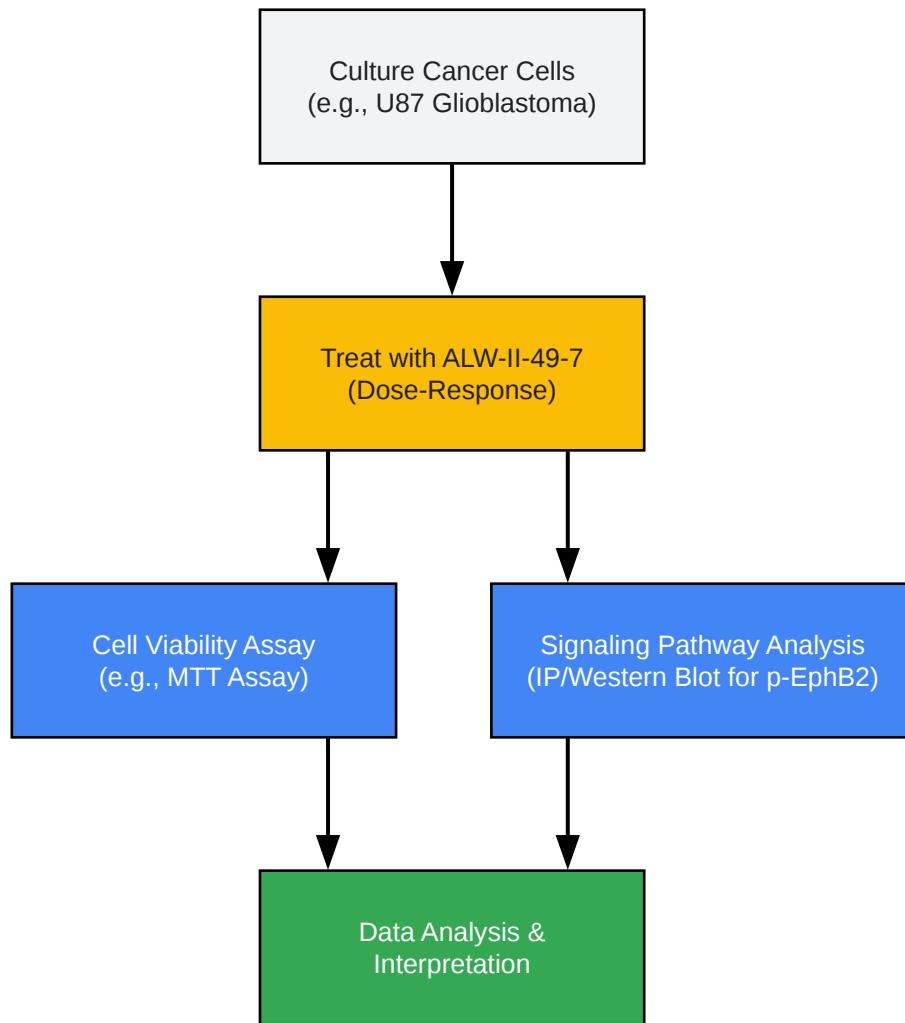
ALW-II-49-7 exhibits high affinity for EphB2, with a cellular EC₅₀ of 40 nM.[\[1\]](#)[\[2\]](#) Its selectivity has been profiled against a panel of kinases, demonstrating significant binding to several other Eph receptors and a limited number of other tyrosine and serine/threonine kinases.


Target Kinase	Activity/Binding	Reference
EphB2	EC50 = 40 nM (cellular)	[1] [2]
EphA2	Binding Affinity	[2]
EphA5	Binding Affinity	[2]
EphA8	Binding Affinity	[2]
EphB1	Binding Affinity	[2]
EphB3	Binding Affinity	[2]
b-raf	Binding Affinity	[2]
CSF1R	Binding Affinity	[2]
DDR1	IC50 = 12.4 nM	[5]
DDR2	IC50 = 18.6 nM	[5]
Frk	Binding Affinity	[2]
Kit	Binding Affinity	[2]
Lck	Binding Affinity	[2]
p38 α	Binding Affinity	[2]
p38 β	Binding Affinity	[2]
PDGFR α	Binding Affinity	[2]
PDGFR β	Binding Affinity	[2]
Raf1	IC50 = 22 nM	[5]

Application in Cancer Research

The overexpression and dysregulation of Eph receptors are frequently observed in various malignancies, contributing to tumor growth, invasion, metastasis, and angiogenesis.[\[2\]](#)[\[7\]](#) **ALW-II-49-7**, as a potent EphB2 inhibitor, presents a valuable tool for investigating the role of this receptor in cancer biology and as a potential therapeutic agent.

EphB2 Signaling in Cancer


EphB2 signaling in cancer is complex and context-dependent, with reports of both tumor-promoting and suppressing functions.^{[2][7]} Downstream signaling cascades often involve the activation of key oncogenic pathways such as the MAPK/ERK and PI3K/Akt pathways, which regulate cell proliferation, survival, and motility.^[7]

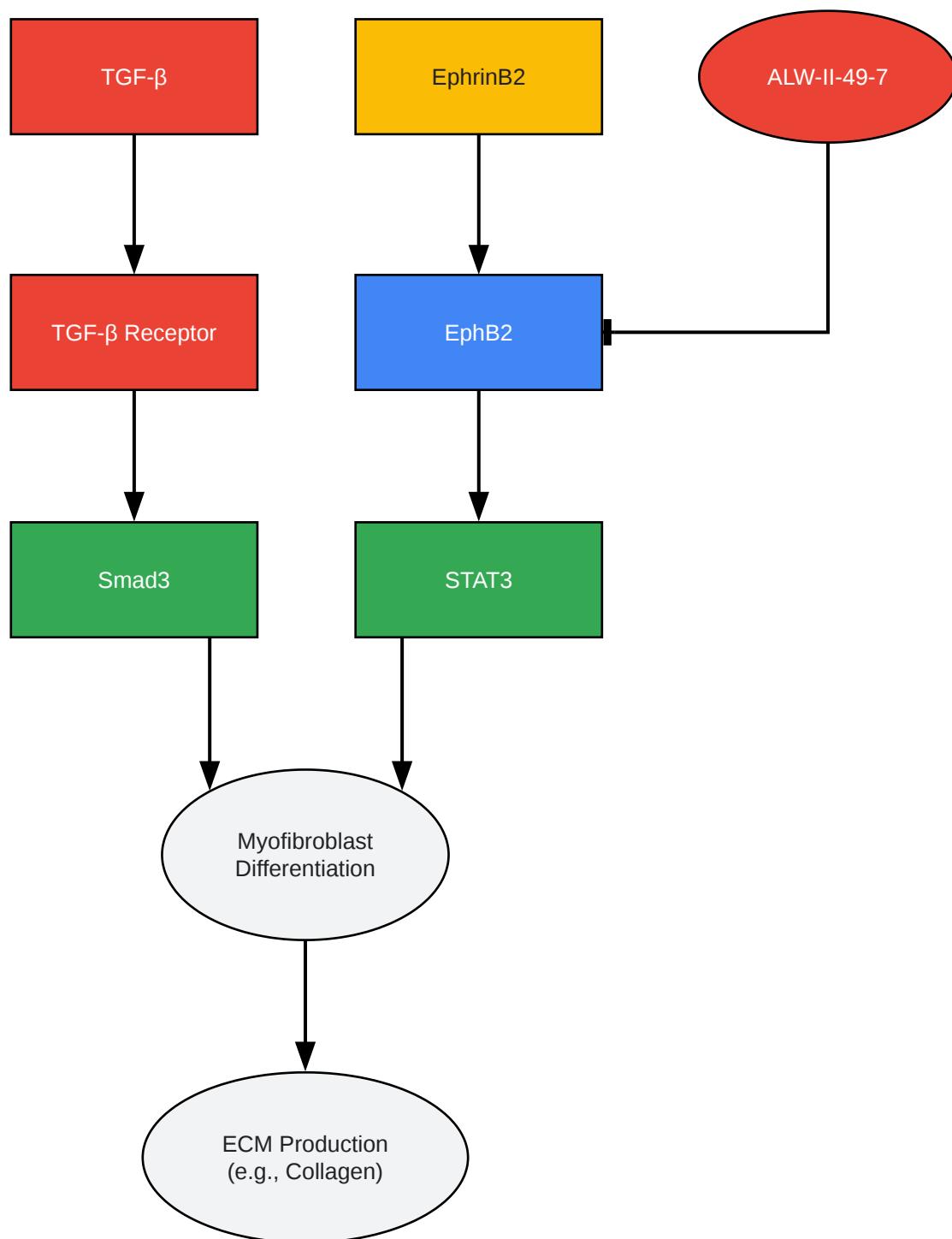
[Click to download full resolution via product page](#)

Caption: EphB2 signaling pathway in cancer.

Experimental Workflow: Assessing ALW-II-49-7 Efficacy in Cancer Cell Lines

[Click to download full resolution via product page](#)

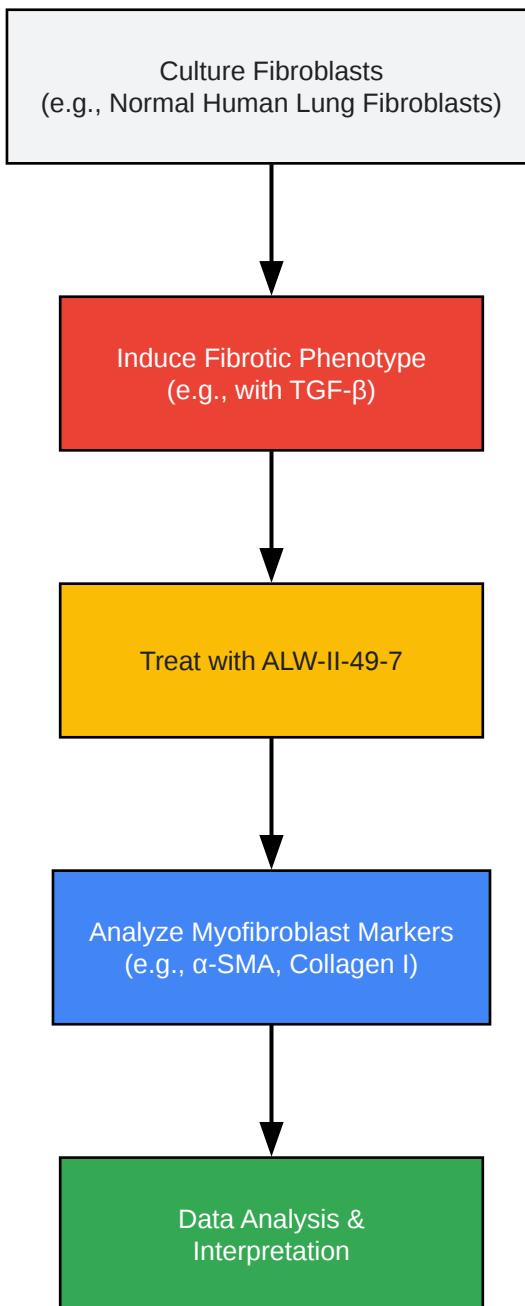
Caption: Experimental workflow for evaluating ALW-II-49-7 in cancer cells.


Application in Fibrosis Research

Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. Emerging evidence implicates Eph/ephrin

signaling in the pathogenesis of fibrosis in various organs, including the skin, lung, liver, and heart.[1][7][8] Specifically, the EphrinB2/EphB2 axis has been shown to play a pro-fibrotic role by promoting the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for ECM production.[1][9]

EphB2 Signaling in Fibrosis


In the context of fibrosis, EphB2 signaling often intersects with the transforming growth factor-beta (TGF- β) pathway, a master regulator of fibrogenesis.[8][9][10] TGF- β can induce the expression of EphB2, and in turn, EphB2 signaling can amplify pro-fibrotic responses through downstream mediators like STAT3 and the canonical Smad pathway.[9][10]

[Click to download full resolution via product page](#)

Caption: Proposed EphB2 signaling in fibrosis.

Experimental Workflow: Investigating ALW-II-49-7 in a Fibrosis Model

[Click to download full resolution via product page](#)

Caption: Workflow for **ALW-II-49-7** in an in vitro fibrosis model.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for assessing the effect of **ALW-II-49-7** on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., U87 glioblastoma)
- Complete cell culture medium
- **ALW-II-49-7** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]
- 96-well microplate
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate overnight.[13]
- Treatment: Prepare serial dilutions of **ALW-II-49-7** in culture medium. Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]
- Solubilization: Carefully remove the medium and add 100-150 μ L of solubilization solution to each well to dissolve the formazan crystals.[12]

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Immunoprecipitation and Western Blot for EphB2 Phosphorylation

This protocol is designed to assess the inhibitory effect of **ALW-II-49-7** on EphB2 phosphorylation.

Materials:

- Cell line expressing EphB2 (e.g., U87 glioblastoma)
- **ALW-II-49-7**
- Ephrin-B1/Fc chimera (for stimulation)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Anti-EphB2 antibody for immunoprecipitation[15]
- Protein A/G agarose beads
- Anti-phosphotyrosine antibody for Western blotting
- Anti-EphB2 antibody for Western blotting (loading control)
- SDS-PAGE gels and transfer system
- Chemiluminescent substrate

Procedure:

- Cell Treatment: Culture cells to 80-90% confluence. Treat with **ALW-II-49-7** at various concentrations for 1 hour, followed by stimulation with ephrin-B1/Fc for 15-30 minutes.[6]
- Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G beads.
 - Incubate the pre-cleared lysate with the anti-EphB2 antibody overnight at 4°C.
 - Add protein A/G beads to capture the antibody-protein complexes.
 - Wash the beads several times with lysis buffer.
- Elution and Electrophoresis: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.
- Western Blotting:
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk.
 - Incubate with the anti-phosphotyrosine primary antibody overnight at 4°C.
 - Wash and incubate with an HRP-conjugated secondary antibody.
 - Detect the signal using a chemiluminescent substrate.
- Re-probing: Strip the membrane and re-probe with an anti-EphB2 antibody to confirm equal loading of the immunoprecipitated protein.

Conclusion

ALW-II-49-7 is a valuable research tool for elucidating the complex roles of EphB2 signaling in both cancer and fibrosis. Its selectivity and potency make it suitable for in vitro studies aimed at understanding disease mechanisms and for the initial stages of drug discovery. The provided protocols and pathway diagrams offer a framework for researchers to design and execute experiments to explore the therapeutic potential of targeting the EphB2 receptor in these debilitating diseases. Further in vivo studies are warranted to validate the efficacy of **ALW-II-49-7** in preclinical models of cancer and fibrosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADAM10-mediated ephrin-B2 shedding promotes myofibroblast activation and organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eph Receptors and Ephrins in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graylab.stanford.edu [graylab.stanford.edu]
- 6. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ephrins and Eph Receptor Signaling in Tissue Repair and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EphrinB2 Ameliorates Renal Fibrosis by Inhibiting the TGF- β /Smad3 Signaling Pathway and the Inflammation Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mediartx.com [mediartx.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. EphB2 Antibody | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [ALW-II-49-7: A Technical Guide for Cancer and Fibrosis Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664809#alw-ii-49-7-for-research-in-cancer-and-fibrosis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com